molecular formula C9H8O3 B1589088 4-Methoxyisobenzofuran-1(3H)-one CAS No. 4792-33-0

4-Methoxyisobenzofuran-1(3H)-one

Cat. No. B1589088
CAS RN: 4792-33-0
M. Wt: 164.16 g/mol
InChI Key: HTONKCSNONAUAZ-UHFFFAOYSA-N
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Description

4-Methoxyisobenzofuran-1(3H)-one is a naturally occurring organic compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 . It is also known as 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methoxy.


Synthesis Analysis

Benzofuran compounds, including 4-Methoxyisobenzofuran-1(3H)-one, can be synthesized via condensation, aromatization, and acetylation reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for 4-Methoxyisobenzofuran-1(3H)-one is 1S/C9H8O3/c1-11-8-4-2-3-6-7 (8)5-12-9 (6)10/h2-4H,5H2,1H3 . The SMILES structure is O=C1OCC2=C1C=CC=C2OC .


Physical And Chemical Properties Analysis

4-Methoxyisobenzofuran-1(3H)-one is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

  • Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. It’s a component of coal tar and is the structural nucleus of many related compounds with more complex structures .
  • Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .
  • Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colourless liquid is a component of coal tar. Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .
  • Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .
  • Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colourless liquid is a component of coal tar. Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .
  • Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .

Safety And Hazards

The safety information for 4-Methoxyisobenzofuran-1(3H)-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

While specific future directions for 4-Methoxyisobenzofuran-1(3H)-one are not provided in the search results, benzofuran compounds in general have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

4-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(8)5-12-9(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONKCSNONAUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455713
Record name 4-METHOXYISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisobenzofuran-1(3H)-one

CAS RN

4792-33-0
Record name 4-METHOXYISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Anhydrous 2-methoxyphthalic acid (640 mg), which was prepared with using anhydrous 2-hydroxyphthalic acid by the same procedure as reference example 12, was suspended in tetrahydrofuran (20 ml). Acetic acid (430 mg) and sodium borohydride (135 mg) were added to the suspension. The mixture was stirred for 30 min. at room temperature and for 2 hr. at 50° C. The reaction solution was cooled. 1N hydrochloric acid (7 ml) was added to the cooled solution. The solution was stirred for 15 min. The reaction solution was evaporated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1→1:1) to give the title compound (314 mg) having the following physical data.
Name
2-hydroxyphthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iodomethane (1.313 mL, 20.78 mmol) was added to 4-hydroxyisobenzofuran-1(3H)-one (3.12 g, 20.78 mmol) and potassium carbonate (5.74 g, 41.56 mmol) in DMF (50 mL) at 21° C. under air. The resulting solution was stirred overnight. The solvent was removed to give a yellow solid which was then quenched with potassium carbonate (70 ml). The mixture was extracted ethyl acetate (3×75 ml). The combined extracts were evaporated to give the desired material as a yellow solid (3.18 g, 93% yield), which was used without further purification; 1H NMR (400.132 MHz, CDCl3) δ 3.30 (2H, s), 5.37 (2H, s), 7.31-7.42 (2H, m), 7.51-7.61 (1H, m).
Quantity
1.313 mL
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Anhydrous 2-methoxyphthalic acid (640 mg), which was prepared with using anhydrous 2-hydroxyphthalic acid by the same procedure as reference example 12, was suspended in tetrahydrdofuran (20 ml). Acetic acid (430 mg) and sodium borohydride (135 mg) were added to the suspension. The mixture was stirred for 30 min. at room temperature and for 2 hr. at 50° C. The reaction solution was cooled. 1N hydrochloric acid (7 ml) was added to the cooled solution. The solution was stirred for 15 min. The reaction solution was evaporated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1→1:1) to give the title compound (314 mg) having the following phsysical data.
Name
2-hydroxyphthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
reactant
Reaction Step Three
Quantity
430 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
New general methodology of value in aromatic chemistry based on ortho-metalation sites in o-, m-, and p-anisic acids (1−3) (Scheme 1) is described. The metalation can be selectively …
Number of citations: 67 pubs.acs.org
T Wang, J Zhou, J Zou, Y Shi, W Zhou, P Shao… - Frontiers in …, 2021 - frontiersin.org
Mesophotic coral ecosystems (MCEs) have complex but understudied biodiversity, especially for natural products discovery. Untargeted metabolomics research on 80 extracts prepared …
Number of citations: 8 www.frontiersin.org
T Hamura, T Hosoya, H Yamaguchi… - Helvetica chimica …, 2002 - Wiley Online Library
A facile, divergent access to highly oxygenated benzocyclobutene derivatives was developed via the regioselective [2+2] cycloaddition of α‐alkoxybenzynes and ketene silyl acetals. …
Number of citations: 103 onlinelibrary.wiley.com
EM Cabutaje, K Ueno, K Osaki-Oka, K Kido… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
The excessive use of chemical pesticides in agricultural fields for controlling plant pathogenic microorganisms harms human health, the environment, and other beneficial …
Number of citations: 0 www.jstage.jst.go.jp
ACA D'Hollander, NJ Westwood - Tetrahedron, 2018 - Elsevier
One approach for the synthesis of isoindolinones, a privileged bioactive heterocyclic core structure, involves a condensation reaction of o-phthaldialdehydes with a suitable nitrogen-…
Number of citations: 13 www.sciencedirect.com
M Dischmann - 2014 - archiv.ub.uni-marburg.de
Ziel war die Synthese des Isochinocyclin Aglykons. Zunächst wird ein pentacyclisches Lacton hergestellt, um daran die finalen Schritte zum Aufbau der Heterocyclen durchzuführen. …
Number of citations: 2 archiv.ub.uni-marburg.de

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